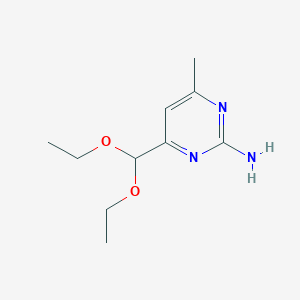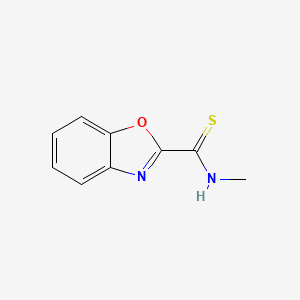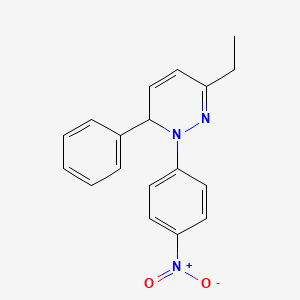
3-Chloro-3-(2-chloroethyl)pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-3-(2-chloroethyl)pentane-2,4-dione is an organic compound with a unique structure that includes both chloro and keto functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(2-chloroethyl)pentane-2,4-dione typically involves the chlorination of pentane-2,4-dione. One common method includes the reaction of pentane-2,4-dione with chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of chlorine gas and the potential for hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3-(2-chloroethyl)pentane-2,4-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes, depending on the conditions and reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or primary amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while oxidation can produce carboxylic acids.
Scientific Research Applications
3-Chloro-3-(2-chloroethyl)pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Chloro-3-(2-chloroethyl)pentane-2,4-dione exerts its effects involves interactions with various molecular targets. The chloro groups can participate in nucleophilic substitution reactions, while the keto groups can undergo enolization and further reactions. These interactions can lead to the formation of reactive intermediates that play a role in the compound’s reactivity and potential biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2,4-pentanedione: Similar structure but lacks the additional chloroethyl group.
3-Chloro-2-pentanone: Contains a single chloro group and a keto group.
3-Chloro-2-pentene: An unsaturated analog with a chloro group and a double bond.
Uniqueness
3-Chloro-3-(2-chloroethyl)pentane-2,4-dione is unique due to the presence of both chloro and keto functional groups, as well as the additional chloroethyl group
Properties
CAS No. |
90284-86-9 |
|---|---|
Molecular Formula |
C7H10Cl2O2 |
Molecular Weight |
197.06 g/mol |
IUPAC Name |
3-chloro-3-(2-chloroethyl)pentane-2,4-dione |
InChI |
InChI=1S/C7H10Cl2O2/c1-5(10)7(9,3-4-8)6(2)11/h3-4H2,1-2H3 |
InChI Key |
ZWDZIPQSWTYQHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CCCl)(C(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-Dithiaspiro[4.5]decan-8-ol;4-methylbenzenesulfonic acid](/img/structure/B14373151.png)


![2-(2-Methylphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14373189.png)


silane](/img/structure/B14373206.png)
![N-[2-(4-Hydroxy-3,5-diiodophenyl)ethyl]acetamide](/img/structure/B14373214.png)

![N,N-dimethyl-2-[1-[2-(2-oxoethyl)phenyl]cyclohex-2-en-1-yl]acetamide](/img/structure/B14373224.png)
![(4-Methylphenyl)[2-(morpholin-4-yl)pyridin-3-yl]methanone](/img/structure/B14373233.png)
![[[(Amino-trimethylsilyl-trimethylsilylphosphanylidene-lambda5-phosphanyl)-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14373242.png)

